molecular formula C9H5N5S2 B2609258 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile CAS No. 478067-26-4

4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile

Cat. No. B2609258
CAS RN: 478067-26-4
M. Wt: 247.29
InChI Key: AXOFODNSFZLFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as thiazolo[3,2-b][1,2,4]triazoles . These are organic compounds containing a thiazole ring fused to a 1,2,4-triazole ring . It has been examined as a stabilizer in the synthesis of silver and gold nanoparticles .


Synthesis Analysis

The synthesis of this compound involves a reaction of proton-induced cyclization . A new [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium-based cationic surfactant was synthesized via the reaction of proton-induced cyclization of 5-heptadecyl-4-methyl-3-methallylsulfanyl-1,2,4-triazole .


Molecular Structure Analysis

The structure of the new [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium surfactant was analyzed by Fourier transformed infrared spectroscopy, nuclear magnetic resonance (on 1 H and 13 C nucleus), and with density functional theory calculations .


Chemical Reactions Analysis

The heating of this compound in ethanol leads to the destruction of the thiazoline ring with the formation of dibromide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were supported by FT-IR, 1 HNMR, and Mass spectra . The IR absorption spectra were characterized by the presence of two signals for C=O groups .

Scientific Research Applications

Antimicrobial and Antifungal Activity

4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile and its derivatives have been extensively studied for their antimicrobial and antifungal properties. Research indicates that these compounds exhibit significant biological activity against a range of microorganisms. For instance, Abdel-Monem (2010) synthesized polyheterocyclic systems containing the 1,2,4-triazine moiety, showcasing antimicrobial activity (Abdel-Monem, 2010). Similarly, Suresh et al. (2016) developed novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives with notable antibacterial and antifungal properties (Suresh, Lavanya, & Rao, 2016).

Anticancer Properties

Compounds containing the thiazolo[3,2-b][1,2,4]triazol moiety have shown potential as anticancer agents. Lesyk et al. (2007) synthesized compounds displaying anticancer activity on various cancer cell lines, including renal cancer, leukemia, and breast cancer (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007). Moreover, Ibrahim (2009) investigated 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives as potential anti-tumor agents, demonstrating inhibitory effects on the growth of various cancer cell lines (Ibrahim, 2009).

Water Decontamination

Recent studies have also explored the use of thiazolo[3,2-b][1,2,4]triazol derivatives in environmental applications, such as water decontamination. Hozien et al. (2021) developed s-triazole derivatives with potential application in removing heavy metal ions and inorganic anions from water, indicating their effectiveness in water remediation (Hozien, EL-Mahdy, Ali, Abo Markeb, & El-Sherief, 2021).

Future Directions

The future directions of this compound could involve further exploration of its potential as a stabilizer in the synthesis of nanoparticles . Further heating of this compound in a 1:1 mixture of hydrobromic and acetic acids causes the intramolecular cyclization of the S-methallyl fragment onto the triazole ring nitrogen atom and leads to the formation of condensed thiazolo[1,2,4]triazol-7-ium system .

properties

IUPAC Name

4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N5S2/c1-5-8(6-3-15-7(2-10)13-6)16-9-11-4-12-14(5)9/h3-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOFODNSFZLFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CSC(=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.